2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Overview
Description
“2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline” is a derivative of quinoxaline . Quinoxalines are a class of N-heterocyclic compounds that have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied for the last two decades . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . On treatment with 1,4-binucleophiles (thiocarbohydrazide (i) and pyazole-1-carbothiohydrazide (ii)), and 2,3-dichloroquinoxaline derivative (98) produced a single product which was formulated as 3-hydrazinyl-7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5, 6-b]quinoxaline(99) and 3-methyl-1-(7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5, 6-b .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
The synthesis of quinoxaline has been extensively studied for the last two decades . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Physical and Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Scientific Research Applications
1. Synthesis of Novel Drug-Like Small Molecules
Researchers synthesized a series of novel “drug-like” small molecules based on quinoxaline with amino substitution at C-2, involving reactions with 2-phenyl-3-(piperazin-1-yl)quinoxaline. These molecules demonstrated potential for various pharmacological applications, highlighting the versatility of quinoxaline derivatives in drug development (Rao et al., 2016).
2. Antitumor Agents
A series of 2-(benzimidazol-2-yl)quinoxalines were synthesized with piperazine, piperidine, and morpholine moieties. These compounds showed promising activity against a wide range of cancer lines, with minimal cytotoxicity against normal human cells, indicating their potential as novel antitumor agents (Mamedov et al., 2022).
3. Antimicrobial and Antifungal Activities
Novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides were synthesized and evaluated for their antimicrobial properties. These compounds showed significant antibacterial properties, especially against Gram-positive strains, suggesting their potential in developing new antibacterial drugs (Buravchenko et al., 2022).
4. Photochemical Studies
Research on the photochemistry of ciprofloxacin, a compound with a piperazin-1-ylquinoline structure, revealed insights into its photostability and photochemical reactions. This study has implications for understanding the behavior of similar compounds under various conditions (Mella et al., 2001).
5. Antimalarial Activity
N,N-bis(trifluoromethylquinolin-4-yl)diamino alkanes and piperazine derivatives were synthesized and evaluated for their antimalarial activity. These compounds showed promising activity against Plasmodium falciparum, indicating their potential in malaria treatment (Kgokong et al., 2008).
Mechanism of Action
Target of Action
2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxaline derivatives have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
Mode of Action
Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . The compound’s interaction with its targets leads to changes in the cellular environment, which can result in the inhibition or activation of certain biochemical pathways .
Biochemical Pathways
Quinoxaline derivatives have been found to affect various biochemical pathways, leading to their diverse therapeutic uses .
Result of Action
Quinoxaline derivatives have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .
Future Directions
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This highlights the potential future directions for the development of new quinoxaline derivatives, including “2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline”.
Properties
IUPAC Name |
2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)11-12(20-7-5-17-6-8-20)19-10-4-2-1-3-9(10)18-11/h1-4,17H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLFXNXXDVCZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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